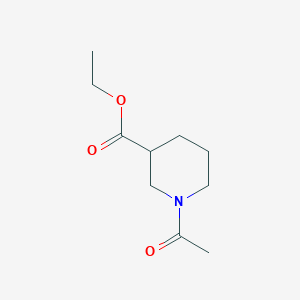

Ethyl 1-acetylpiperidine-3-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves acetylation reactions and the use of various starting materials. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was synthesized and acetylated to yield N-acetylated derivatives . Similarly, ethyl 1H-indole-3-carboxylate was acetylated to produce ethyl 1-acetyl-1H-indole-3-carboxylate . These methods suggest that the synthesis of ethyl 1-acetylpiperidine-3-carboxylate could also involve an acetylation step starting from a piperidine derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques. For example, the structure of acetylated pyrazole derivatives was studied using HPLC, X-ray, FT-IR, NMR, and MS . The indole derivative was found to have a planar aromatic ring system, and its crystal structure was characterized by C-H...O interactions and π-π stacking . These techniques could be applied to determine the molecular structure of ethyl 1-acetylpiperidine-3-carboxylate.

Chemical Reactions Analysis

The papers describe the reactivity of similar compounds under different conditions. The acetylation of pyrazole derivatives was influenced by the solvent polarity, temperature, and presence of a catalytic base . The synthesis of a cyclohexene derivative involved ring-closing metathesis and diastereoselective Grignard reactions . These reactions provide a context for understanding how ethyl 1-acetylpiperidine-3-carboxylate might react under various synthetic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the papers were characterized using spectroscopic data and by studying their intermolecular interactions in the solid state . For example, the indole derivative forms chains and dimers in the crystal structure through specific interactions . These findings can be used to infer the potential properties of ethyl 1-acetylpiperidine-3-carboxylate, such as solubility, melting point, and crystal packing.

Scientific Research Applications

Green Synthesis and Antitubercular Activity

Ethyl 1-acetylpiperidine-3-carboxylate derivatives have been synthesized through a green, environmentally friendly process. These derivatives, particularly ethyl 3,5-dicyano-6-oxo-2,4-diarylpiperidine-3-carboxylates, have shown promising antibacterial and antitubercular activities. Specifically, some derivatives exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, and significant antitubercular activity against mycobacterium tuberculosis, including multidrug-resistant strains. Molecular docking studies further suggest these compounds interact effectively with essential catalytic residues in target proteins, making them potential candidates for tuberculosis treatment (Sekhar et al., 2020).

Enzymatic Kinetic Resolution in Drug Synthesis

Ethyl 1,4-benzodioxan-2-carboxylate, a related compound, has been used in the production of the drug doxazosin mesylate. An enzymatic process involving lipase catalyzed transesterification was developed for its kinetic resolution, achieving high enantioselectivity. This method provides an efficient way to obtain specific enantiomers of the compound, which is crucial for drug synthesis (Kasture et al., 2005).

Synthesis and Characterization of N-Acetylated Derivatives

In another study, ethyl 3-amino-1H-pyrazole-4-carboxylate was acetylated to yield various N-acetylated products, which were characterized using techniques like HPLC, X-ray, FT-IR, NMR, and MS. This research provided insights into the acetylation process and the structural and spectroscopic characteristics of the resulting compounds, which can be crucial in the synthesis of pharmaceuticals and research chemicals (Kusakiewicz-Dawid et al., 2007).

Phosphine-Catalyzed Annulation for Functionalized Compounds

Ethyl 2-methyl-2,3-butadienoate, another related compound, was used in phosphine-catalyzed [4 + 2] annulation with N-tosylimines. This method led to the formation of highly functionalized tetrahydropyridines, which are valuable in various chemical syntheses. This reaction demonstrated excellent yields, complete regioselectivity, and the potential for expansion to produce diverse derivatives (Zhu et al., 2003).

Safety and Hazards

Ethyl 1-acetylpiperidine-3-carboxylate is a chemical that should be handled with care. The safety information available indicates that it has a hazard statement H302, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Ethyl 1-acetylpiperidine-3-carboxylate were not found, the field of drug conjugates, which includes compounds like this, continues to advance with the application of new technologies . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

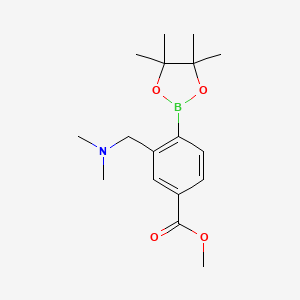

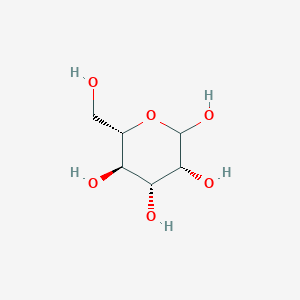

IUPAC Name |

ethyl 1-acetylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-3-14-10(13)9-5-4-6-11(7-9)8(2)12/h9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSYWOLGKVKKHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290408 | |

| Record name | ethyl 1-acetylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2637-75-4 | |

| Record name | NSC68480 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 1-acetylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3020905.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B3020906.png)

![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B3020918.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone dioxalate](/img/structure/B3020920.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B3020921.png)

![1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide](/img/structure/B3020925.png)